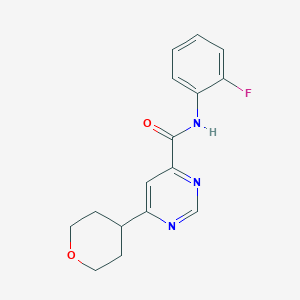

![molecular formula C19H20N4O2 B3002765 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1105239-99-3](/img/structure/B3002765.png)

2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

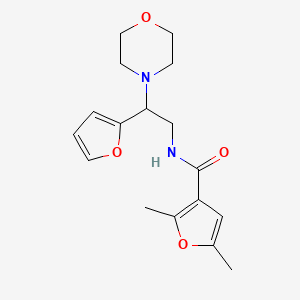

The compound “2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a chemical compound . It is recognized as a scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound from the easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex. It is one of the important fused bicyclic 5–6 heterocycles . This moiety is also useful in material science because of its structural character .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used as a molecular electrocatalyst in a homogeneous system for electrocatalytic proton reduction . It also reacts with H2O2 to form ˙OH through Fenton-like processes .Applications De Recherche Scientifique

Oncology Research

This compound has shown potential in the field of oncology. It may serve as a scaffold for developing new anticancer agents due to its heterocyclic structure, which is often found in pharmacologically active molecules. The presence of the imidazole ring, in particular, is associated with compounds that have been evaluated for their antitumor properties .

Neurological Disorders

The benzimidazole core of the compound is structurally similar to molecules that interact with gamma-aminobutyric acid (GABA) receptors. This suggests potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia .

Antimicrobial Activity

Compounds with pyridine and imidazole rings have been studied for their antimicrobial properties. This compound could be a precursor in the synthesis of new antimicrobial agents targeting resistant strains of bacteria and fungi .

Cardiovascular Diseases

The structural motifs present in this compound are also found in molecules that have cardiovascular effects. Research could explore its use as a lead compound for developing new treatments for hypertension and arrhythmias .

Diabetes Management

The compound’s molecular framework is similar to that of drugs used in diabetes management. It could be investigated for its potential to modulate insulin release or glucose metabolism .

Inflammatory Diseases

Due to the presence of the tetrahydrofuran moiety, this compound might exhibit anti-inflammatory properties. It could be studied for its efficacy in treating chronic inflammatory diseases like rheumatoid arthritis .

Enzyme Inhibition

The compound could act as an inhibitor for various enzymes, potentially leading to applications in treating diseases where enzyme regulation is crucial, such as certain metabolic disorders .

Material Science

Beyond biomedical applications, the compound’s unique structure could be utilized in material science, particularly in the design of organic semiconductors or as a ligand in coordination chemistry for catalysis .

Each of these applications would require extensive research and validation through experimental studies. The compound’s multifaceted structure offers a versatile platform for the development of a wide range of therapeutic agents and materials. The information provided is based on the structural analogies and known activities of similar compounds, as my search did not yield specific studies on this compound .

Mécanisme D'action

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-4,7-10,14H,5-6,11-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNLOXYYTJESBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)